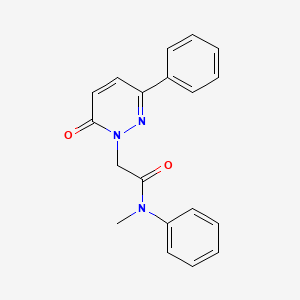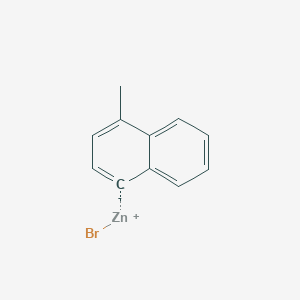
4-Methyl-1-naphthylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 4-methyl-1-naphthyl group
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 4-methyl-1-naphthyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc metal in THF.
- Addition of 4-methyl-1-naphthyl bromide to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures until the formation of this compound is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Transmetalation: Transfers the 4-methyl-1-naphthyl group to other metals such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and acidic workup to yield alcohols.
Transmetalation: Requires the presence of a suitable metal catalyst (e.g., palladium or copper) and a base.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base such as triethylamine.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from coupling reactions with aryl halides or vinyl halides.
科学的研究の応用
4-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
作用機序
The mechanism of action of 4-Methyl-1-naphthylZinc bromide involves the transfer of the 4-methyl-1-naphthyl group to an electrophilic center. The zinc atom facilitates this transfer by stabilizing the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various nucleophilic addition and coupling reactions .
類似化合物との比較
Similar Compounds
PhenylZinc bromide: Similar structure but with a phenyl group instead of a 4-methyl-1-naphthyl group.
4-MethylphenylZinc bromide: Contains a 4-methylphenyl group instead of a 4-methyl-1-naphthyl group.
1-NaphthylZinc bromide: Features a 1-naphthyl group without the methyl substitution.
Uniqueness
4-Methyl-1-naphthylZinc bromide is unique due to the presence of both the naphthyl ring and the methyl group, which can influence its reactivity and selectivity in chemical reactions. The combination of these structural features makes it a valuable reagent in organic synthesis .
特性
分子式 |
C11H9BrZn |
|---|---|
分子量 |
286.5 g/mol |
IUPAC名 |
bromozinc(1+);4-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
RWOOMKXAODVYSC-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


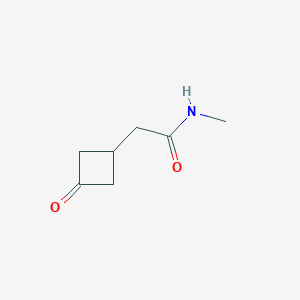
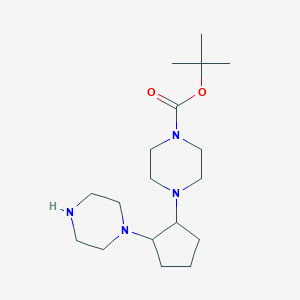
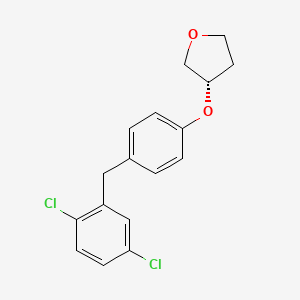

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
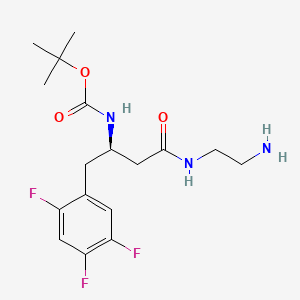
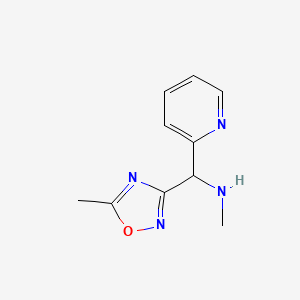

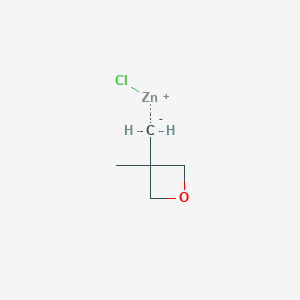

![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
